3,4-Dichloro-2-nitrobenzamide
CAS No.: 1803805-62-0
Cat. No.: VC2756165
Molecular Formula: C7H4Cl2N2O3
Molecular Weight: 235.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803805-62-0 |
|---|---|
| Molecular Formula | C7H4Cl2N2O3 |
| Molecular Weight | 235.02 g/mol |
| IUPAC Name | 3,4-dichloro-2-nitrobenzamide |
| Standard InChI | InChI=1S/C7H4Cl2N2O3/c8-4-2-1-3(7(10)12)6(5(4)9)11(13)14/h1-2H,(H2,10,12) |
| Standard InChI Key | HVOBRYHFMDBPCI-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1C(=O)N)[N+](=O)[O-])Cl)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1C(=O)N)[N+](=O)[O-])Cl)Cl |
Introduction
Chemical Structure and Classification
3,4-Dichloro-2-nitrobenzamide is a benzamide derivative with multiple functional groups attached to the aromatic ring. Its structure incorporates:
-
A benzene ring as the core structure
-
Two chlorine atoms at positions 3 and 4
-
A nitro group (-NO₂) at position 2
-
An amide group (-CONH₂) extending from the benzene ring
The compound belongs to the chemical family of substituted benzamides, which are characterized by the presence of a benzene ring with an amide functional group. The specific arrangement of substituents in 3,4-Dichloro-2-nitrobenzamide creates a molecular structure with distinct electronic and steric properties. The electron-withdrawing nature of both the chloro and nitro groups significantly influences the electron density distribution within the molecule, affecting its chemical behavior and reactivity patterns.
Molecular Identification
Based on structural analysis and comparison with related compounds, the following molecular identifiers can be established for 3,4-Dichloro-2-nitrobenzamide:
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₄Cl₂N₂O₃ |
| Molecular Weight | 235.02 g/mol |
| Structural Classification | Substituted benzamide |
| Functional Groups | Amide, nitro, chloro substituents |
Physical and Chemical Properties
The physical and chemical properties of 3,4-Dichloro-2-nitrobenzamide can be inferred by examining related compounds and applying principles of organic chemistry. The presence of chloro and nitro substituents significantly influences its physical properties and chemical behavior.
Chemical Stability
| Reaction Step | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| Acid to acid chloride conversion | Thionyl chloride or oxalyl chloride | 0-5°C initially, then reflux for 2-3 hours | 85-95% |
| Amide formation | Ammonia in THF or dioxane | -5 to 0°C initially, then room temperature for 3-4 hours | 75-85% |
| Purification | Recrystallization from ethanol/water | Cooling crystallization | >95% purity |
Chemical Reactions and Reactivity
3,4-Dichloro-2-nitrobenzamide features several reactive functional groups that enable it to participate in various chemical transformations. The reactivity is primarily dictated by the electronic effects of the nitro and chloro substituents and the nucleophilic nature of the amide group.
Reactions of the Amide Group
The amide functionality in 3,4-Dichloro-2-nitrobenzamide can undergo several reactions:
-
Hydrolysis under acidic or basic conditions to yield 3,4-dichloro-2-nitrobenzoic acid
-
Reduction to the corresponding amine using strong reducing agents
-
Dehydration to form nitriles using dehydrating agents
Reactions Involving the Nitro Group
The nitro group can participate in various transformations:
-
Reduction to an amino group using reducing agents such as iron/acid, zinc/acid, or catalytic hydrogenation
-
Nucleophilic aromatic substitution reactions, facilitated by the electron-withdrawing nature of the nitro group
Reactions of the Chloro Substituents
The chlorine atoms at positions 3 and 4 can engage in:
-
Nucleophilic aromatic substitution reactions with various nucleophiles (e.g., alkoxides, amines)
-
Metal-catalyzed coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings)
Applications and Research Significance
Pharmaceutical Applications
Similar benzamide derivatives have shown various biological activities. The specific arrangement of functional groups in 3,4-Dichloro-2-nitrobenzamide may confer:
-
Potential anti-inflammatory activity
-
Possible antimicrobial properties
-
Potential application in anticancer research
-
Utility as a building block in medicinal chemistry
Chemical Intermediate
3,4-Dichloro-2-nitrobenzamide could serve as a valuable intermediate in the synthesis of more complex molecules, particularly in:
-
Heterocycle synthesis
-
Development of agrochemicals
-
Production of specialty chemicals
Research Significance
The study of 3,4-Dichloro-2-nitrobenzamide contributes to fundamental understanding in several domains:
-
Structure-activity relationships in substituted benzamides
-
Electronic effects of multiple electron-withdrawing groups on aromatic systems
-
Development of synthetic methodologies for complex, multi-functionalized aromatics
Comparison with Related Compounds
Understanding 3,4-Dichloro-2-nitrobenzamide in the context of structurally related compounds provides valuable insights into its expected properties and behavior.
Comparison with 3,4-Dichloro-2-nitrobenzoic Acid
3,4-Dichloro-2-nitrobenzoic acid, described in patent literature , shares the core structure with our target compound but contains a carboxylic acid group instead of an amide. Key differences include:
The synthetic pathway for 3,4-dichloro-2-nitrobenzoic acid described in the patent involves multiple steps including chlorination, nitration, and oxidation reactions , which provides insights into potential synthetic approaches for 3,4-Dichloro-2-nitrobenzamide.
Comparison with 3-Methyl-4-nitrobenzamide
3-Methyl-4-nitrobenzamide differs from our target compound in several key aspects:
Comparison with Thiadiazole-Containing Benzamides
The search results also mention 3,4-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, which is a more complex structure containing a thiadiazole ring. While this compound shares the 3,4-dichlorobenzamide moiety, its properties and applications would be substantially different due to the presence of the heterocyclic ring system.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume